tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate

PROTAC Drug Design Linkerology

tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate (CAS 1007209-94-0) is a Boc-protected piperazine derivative featuring a para-bromophenethyl substituent. The compound serves as a versatile synthetic intermediate that combines an orthogonal Boc protecting group with an aryl bromide handle, enabling sequential functionalization through Suzuki coupling and deprotection chemistries.

Molecular Formula C17H25BrN2O2
Molecular Weight 369.3 g/mol
Cat. No. B12303217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate
Molecular FormulaC17H25BrN2O2
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)Br
InChIInChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)9-8-14-4-6-15(18)7-5-14/h4-7H,8-13H2,1-3H3
InChIKeyIWXFMHRMIWWUCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate: A Dual-Function Piperazine Intermediate for Targeted Protein Degradation and CNS Research


tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate (CAS 1007209-94-0) is a Boc-protected piperazine derivative featuring a para-bromophenethyl substituent. The compound serves as a versatile synthetic intermediate that combines an orthogonal Boc protecting group with an aryl bromide handle, enabling sequential functionalization through Suzuki coupling and deprotection chemistries . It has emerged as a privileged building block in the synthesis of PROTAC (PROteolysis TArgeting Chimera) heterobifunctional degraders, where the piperazine core functions as a linker component and the bromine atom provides a synthetic anchor for further elaboration .

Why Generic Piperazine Intermediates Cannot Replace tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate in Multi-Step Synthesis


Substituting this compound with a generic piperazine intermediate risks synthetic failure because the Boc group and the 4-bromophenethyl moiety must be present simultaneously to enable orthogonal reaction sequences. The Boc protecting group is stable under nucleophilic and basic conditions but is cleanly removed under acidic conditions (e.g., 20–50% TFA in DCM), a property that is well-established for N-Boc-piperazines and is essential for stepwise elaboration [1]. Meanwhile, the para-bromine serves as a Pd-catalyzed cross-coupling handle, a reactivity profile absent in non-halogenated analogs such as tert-butyl 4-phenethylpiperazine-1-carboxylate . Using the deprotected amine 1-(4-bromophenethyl)piperazine directly would forfeit the chemoselectivity provided by the Boc group and expose the secondary amine to undesired side reactions during subsequent transformations.

Head-to-Head Physicochemical and Synthetic Utility Comparison: tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate vs. Closest Analogs


Lipophilicity Comparison (XLogP): Impact on PROTAC Linker Design and Membrane Permeability

The target compound exhibits an XLogP of approximately 3.6, which is significantly higher than the non-brominated analog tert-butyl 4-phenethylpiperazine-1-carboxylate (XLogP not explicitly reported but estimated to be lower) and the Boc-deprotected amine 1-(4-bromophenethyl)piperazine (LogP ~2.16–1.90) . This ~1.4–1.7 log unit increase in lipophilicity is attributable to the bromine substituent and the Boc group. In the context of PROTAC design, where linkers must balance aqueous solubility with passive membrane permeability, this lipophilicity profile places the compound in a favorable range for oral bioavailability prediction, while the bromine atom provides a synthetic handle absent in the non-halogenated analog .

PROTAC Drug Design Linkerology

Hydrogen Bond Donor Count: Orthogonal Protection Strategy vs. Free Amine Intermediates

The target compound has a hydrogen bond donor (HBD) count of 0, compared to HBD = 1 for the Boc-deprotected analog 1-(4-bromophenethyl)piperazine . This structural difference directly impacts synthetic compatibility: the absence of a donor prevents intermolecular hydrogen bonding with polar aprotic solvents and electrophilic reagents, enabling cleaner reaction profiles in subsequent alkylation or acylation steps. The Boc group can be removed quantitatively (20–50% TFA/DCM, 30–120 min, ambient temperature) to reveal the free secondary amine on demand, a well-established protocol for Boc-piperazines [1].

Synthetic Methodology Protecting Group Strategy Piperazine Chemistry

Rotatable Bond Count and Molecular Flexibility: Implications for PROTAC Linker Conformational Sampling

The target compound possesses 5 rotatable bonds, identical to the non-brominated analog tert-butyl 4-phenethylpiperazine-1-carboxylate, but 1 more than the phenyl-linked analog 1-Boc-4-(4-bromophenyl)piperazine (4 rotatable bonds, chem960.com) . The ethylene spacer between the piperazine ring and the bromophenyl group introduces additional conformational degrees of freedom compared to directly N-aryl-substituted piperazines. In PROTAC linker design, increasing the rotatable bond count within a defined range can modulate ternary complex formation efficiency by allowing the linker to sample a broader conformational space, potentially improving the kinetics of target-PROTAC-E3 ligase complex assembly .

PROTAC Ternary Complex Formation Linker Design

Storage and Thermal Stability Requirements: Cold-Chain Logistics vs. Ambient-Stable Comparators

Multiple vendors specify storage at 2–8°C with ice-pack transportation for the target compound . In contrast, the structurally similar N-phenyl analog 1-Boc-4-(4-bromophenyl)piperazine (CAS 352437-09-3) is reported to be stable at room temperature, with a melting point of 146.3–147.5 °C . This difference in recommended storage conditions suggests that the ethylene linker in the target compound may reduce thermal stability or increase hygroscopicity relative to the directly N-aryl-substituted analog. Procurement teams must account for cold-chain logistics when ordering this compound, which may affect shipping costs and shelf-life planning compared to room-temperature-stable alternatives.

Compound Management Stability Procurement Logistics

Commercial Purity Specifications: Batch-to-Batch Consistency Across Vendors

Commercial availability data show that the target compound is offered at two principal purity grades: 95% (Aladdin, Canspec/Perfemiker, Delta-B) and 98% (Leyan, HZB). The 98% grade is available from Leyan (Product 1574724) . The closely related N-phenyl analog 1-Boc-4-(4-bromophenyl)piperazine is available at 97% (HPLC) and 98% (nonaqueous titration) from TCI, and at 98% from multiple vendors . Both compounds achieve comparable commercial purity benchmarks; however, the target compound's 98% grade is less widely available and typically commands a higher price point, reflecting the additional synthetic step required to install the ethylene spacer.

Quality Control Procurement Reproducibility

Optimal Deployment Scenarios for tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate in Drug Discovery and Chemical Biology


PROTAC Linker Assembly Requiring Orthogonal Boc/Aryl Bromide Reactivity

When constructing heterobifunctional PROTAC degraders that require sequential functionalization of the piperazine core, this compound provides the optimal building block. The Boc group allows for late-stage deprotection and conjugation to an E3 ligase ligand, while the aryl bromide enables Pd-catalyzed cross-coupling to install the target protein ligand . The ethylene spacer provides 5 rotatable bonds for conformational flexibility, potentially improving ternary complex formation compared to the more rigid N-phenyl analog [1].

Structure-Activity Relationship (SAR) Exploration of CNS-Targeted Piperazine Derivatives

The 4-bromophenethyl group provides a versatile precursor for diversification via Suzuki-Miyaura coupling, enabling systematic SAR studies of para-substituted phenethyl piperazines. The Boc protecting group remains intact under cross-coupling conditions, allowing for subsequent N-functionalization after deprotection. This two-step diversification strategy is more efficient than synthesizing each analog de novo .

Synthesis of FAAH or BACE1 Inhibitor Candidates with Piperazine Cores

Piperazine derivatives featuring 4-bromophenyl and 4-bromophenethyl substituents have been investigated as FAAH inhibitors (with some analogs achieving IC50 values as low as 11 nM) and BACE1 inhibitors [1]. The target compound serves as a key intermediate for constructing focused libraries around these pharmacophores, where both the piperazine basicity and the bromine substitution pattern are critical for target engagement.

Multi-Step Synthesis Requiring Chemoselective Amine Protection

In synthetic sequences involving electrophilic reagents (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) that would react with a free secondary amine, the Boc-protected compound eliminates competing side reactions. The zero HBD count ensures compatibility with anhydrous and protic-sensitive conditions, while quantitative deprotection (TFA/DCM) can be performed as a final step without affecting other functional groups .

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